molecular formula C16H13ClO3 B12954463 Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate

Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate

Cat. No.: B12954463
M. Wt: 288.72 g/mol
InChI Key: VVTSJNBKOPLAOL-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates. This compound is characterized by the presence of a benzyl group attached to an acrylate moiety, which is further substituted with a 2-chloro-4-hydroxyphenyl group. The compound’s unique structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate typically involves the esterification of (E)-3-(2-chloro-4-hydroxyphenyl)acrylic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products:

    Oxidation: Formation of 2-chloro-4-hydroxybenzaldehyde or 2-chloro-4-hydroxybenzoic acid.

    Reduction: Formation of benzyl 3-(2-chloro-4-hydroxyphenyl)propanoate.

    Substitution: Formation of benzyl (E)-3-(2-azido-4-hydroxyphenyl)acrylate or benzyl (E)-3-(2-thio-4-hydroxyphenyl)acrylate.

Scientific Research Applications

Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The presence of the chloro and hydroxy groups enhances its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

  • Benzyl (E)-3-(4-hydroxyphenyl)acrylate
  • Benzyl (E)-3-(2-chloro-3-hydroxyphenyl)acrylate
  • Benzyl (E)-3-(2-chloro-4-methoxyphenyl)acrylate

Comparison: Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate is unique due to the presence of both chloro and hydroxy substituents on the phenyl ring. This dual substitution enhances its reactivity and binding properties compared to similar compounds with only one substituent. Additionally, the specific positioning of these groups (2-chloro and 4-hydroxy) contributes to its distinct chemical behavior and biological activity.

Properties

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

benzyl (E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C16H13ClO3/c17-15-10-14(18)8-6-13(15)7-9-16(19)20-11-12-4-2-1-3-5-12/h1-10,18H,11H2/b9-7+

InChI Key

VVTSJNBKOPLAOL-VQHVLOKHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C2=C(C=C(C=C2)O)Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=C(C=C(C=C2)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.